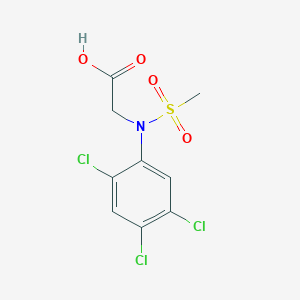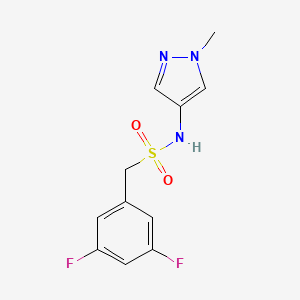
1-(3,5-Difluorophenyl)-N-(1-methylpyrazol-4-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Difluorophenyl)-N-(1-methylpyrazol-4-yl)methanesulfonamide, commonly known as DFP-10825, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. DFP-10825 is a sulfonamide derivative that has been synthesized through a series of chemical reactions.
作用機序
DFP-10825 exerts its effects through the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, DFP-10825 reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
DFP-10825 has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the production of prostaglandins, leading to its anti-inflammatory and analgesic effects. DFP-10825 has also been shown to selectively bind to cancer cells, making it a potential candidate for imaging and targeted therapy.
実験室実験の利点と制限
DFP-10825 has several advantages and limitations for lab experiments. The compound has been shown to have good solubility in water and organic solvents, making it easy to work with in the lab. DFP-10825 has also been shown to have good stability under various conditions, making it suitable for long-term storage. However, the compound has limited bioavailability, which may affect its efficacy in vivo.
将来の方向性
DFP-10825 has several potential future directions. The compound has been shown to have potential applications in the treatment of pain and inflammation, as well as in cancer imaging and targeted therapy. Future research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, future research could focus on improving the bioavailability of DFP-10825 to improve its efficacy in vivo. Finally, future research could focus on exploring the potential of DFP-10825 in other fields, such as neurodegenerative diseases and infectious diseases.
Conclusion
In conclusion, DFP-10825 is a sulfonamide derivative that has gained considerable attention in the scientific community due to its potential applications in various fields. The compound has been synthesized through a series of chemical reactions and has been extensively studied for its potential applications in the treatment of pain and inflammation, as well as in cancer imaging and targeted therapy. DFP-10825 exerts its effects through the inhibition of COX-2, leading to its anti-inflammatory and analgesic effects. The compound has several advantages and limitations for lab experiments, and future research could focus on optimizing the synthesis method, improving the bioavailability, and exploring the potential of DFP-10825 in other fields.
合成法
DFP-10825 has been synthesized through a series of chemical reactions. The synthesis method involves the reaction of 3,5-difluoroaniline with 1-methylpyrazol-4-carboxylic acid to form 1-(3,5-difluorophenyl)-N-(1-methylpyrazol-4-yl)carboxamide. This compound is then reacted with methanesulfonyl chloride to form DFP-10825. The synthesis method has been optimized to yield a high purity product with good yield.
科学的研究の応用
DFP-10825 has been extensively studied for its potential applications in various fields. The compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. DFP-10825 has also been studied for its potential use as a diagnostic tool for cancer. The compound has been shown to selectively bind to cancer cells, making it a potential candidate for imaging and targeted therapy.
特性
IUPAC Name |
1-(3,5-difluorophenyl)-N-(1-methylpyrazol-4-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3O2S/c1-16-6-11(5-14-16)15-19(17,18)7-8-2-9(12)4-10(13)3-8/h2-6,15H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLXOZXPEUOAHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NS(=O)(=O)CC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-difluorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2775391.png)
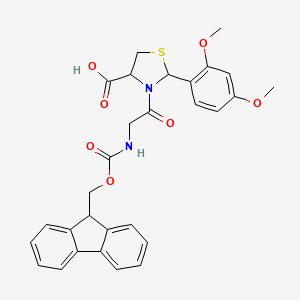
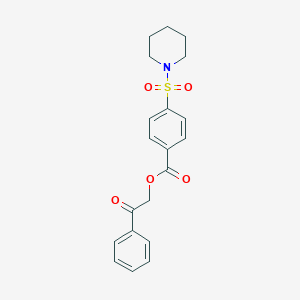
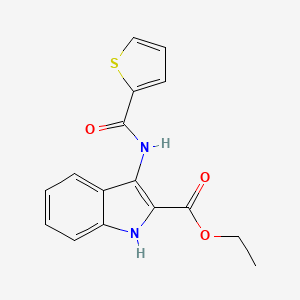
![[(Propan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2775398.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide](/img/structure/B2775399.png)
![1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2775400.png)
![N-(4-bromo-3-methylphenyl)-2-(4-methyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2775401.png)
![{3-[4-(Aminomethyl)-2-methoxyphenoxy]propyl}dimethylamine](/img/structure/B2775402.png)
![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2775405.png)

